molecular formula C18H16BrN3O2S B3550719 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B3550719
M. Wt: 418.3 g/mol
InChI Key: HRUAXJGNXRBQIA-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” is a derivative of oxadiazole . Oxadiazoles are heterocyclic compounds that have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .


Synthesis Analysis

The synthesis of similar oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords an intermediate oxadiazole, which can then be acylated with various acid chlorides to yield the final product . The structures of the synthesized compounds are confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic techniques. The exact structure of “2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” is not available in the retrieved papers, but similar compounds have a linear formula of C23H20BrN5OS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives have been described in the Synthesis Analysis section. The reactions involve the formation of an oxadiazole ring, followed by acylation to introduce various functional groups .

Future Directions

The future directions for research on “2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, given their broad spectrum of biological activity, oxadiazole derivatives could be investigated for their potential use in the treatment of various diseases .

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-2-12-3-9-15(10-4-12)20-16(23)11-25-18-22-21-17(24-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUAXJGNXRBQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Reactant of Route 6
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2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

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